Z-Glu(OBzl)-OH

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Z-Glu(OBzl)-OH is the definitive building block for Z-strategy peptide synthesis, providing orthogonal protection of the α-amino and γ-carboxyl groups. Its free α-acid enables selective activation and coupling, while the Z group is removed by hydrogenolysis. Choose this high-purity (>98%) derivative for reliable fragment condensation and modified amino acid synthesis. Ensure your peptide synthesis success—order today.

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
CAS No. 254980-13-7
Cat. No. B3021790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu(OBzl)-OH
CAS254980-13-7
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)
InChIKeyTWIVXHQQTRSWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu(OBzl)-OH (CAS 254980-13-7): Technical Baseline for Peptide Synthesis Procurement


Z-Glu(OBzl)-OH, also designated as (S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, is a protected derivative of L-glutamic acid widely employed as a building block in both solution-phase and solid-phase peptide synthesis (SPPS) . The compound features a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino functionality and a benzyl (OBzl) ester protecting the γ-carboxyl side chain, enabling precise, sequential incorporation of glutamic acid residues into target peptides . The free α-carboxylic acid is available for activation and coupling, making it a versatile intermediate for the synthesis of complex peptides and peptidomimetics .

Why Z-Glu(OBzl)-OH Cannot Be Substituted by Fmoc-, Boc-, or H-Glu(OBzl)-OH in Peptide Workflows


In peptide synthesis, the choice of orthogonal protecting group strategy is critical for ensuring correct sequence fidelity and preventing unwanted side reactions. Z-Glu(OBzl)-OH is specifically engineered for workflows employing the benzyloxycarbonyl (Z) protection scheme, which is orthogonal to the base-labile Fmoc group and is removed via catalytic hydrogenolysis or acidolysis . While Fmoc-Glu(OBzl)-OH (MW ~459.5 g/mol) and Boc-Glu(OBzl)-OH (MW ~337.4 g/mol) serve analogous roles in Fmoc- and Boc-based SPPS, respectively, they are not interchangeable due to fundamentally different deprotection chemistries and orthogonalities [1]. Direct substitution with a compound featuring the wrong N-terminal protecting group (e.g., using Fmoc-Glu(OBzl)-OH in a Z-strategy synthesis) would lead to either premature deprotection or inability to remove the group at the intended stage, resulting in synthesis failure or a complex mixture of deletion peptides. Furthermore, the free amino acid H-Glu(OBzl)-OH lacks N-terminal protection, making it unsuitable for controlled sequential coupling. The following quantitative evidence defines the specific parameters where Z-Glu(OBzl)-OH demonstrates verifiable differentiation.

Quantitative Comparative Evidence for Z-Glu(OBzl)-OH vs. Key Analogs


Orthogonal Protecting Group Strategy: Compatibility with Hydrogenolytic Deprotection Protocols

Z-Glu(OBzl)-OH is specifically differentiated by its Z (benzyloxycarbonyl) N-terminal protecting group, which is orthogonal to base-labile Fmoc and acid-labile Boc groups. This enables its use in convergent synthesis strategies where other protecting groups must remain intact. The Z group is quantitatively removed by catalytic hydrogenolysis (e.g., H2/Pd-C) or strong acid (e.g., HBr/AcOH), a condition under which Fmoc and Boc groups would either be unaffected or decompose unpredictably .

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Molecular Weight and LogP Differentiate Z-Glu(OBzl)-OH from Fmoc- and Boc-Analogs

Z-Glu(OBzl)-OH exhibits a molecular weight (MW) of 371.38 g/mol and a calculated LogP of 3.95, which are intermediate between the smaller Boc-Glu(OBzl)-OH (MW 337.37 g/mol, LogP ~2.5) and the significantly larger, more lipophilic Fmoc-Glu(OBzl)-OH (MW 459.49 g/mol, LogP 4.82) [1]. These differences directly impact solubility, chromatographic behavior, and the overall hydrophobicity of the resulting protected peptide intermediates.

Physicochemical Properties Peptide Synthesis Analytical Chemistry

Purity Specifications: Z-Glu(OBzl)-OH Available at >99% Purity for Demanding Syntheses

Commercial suppliers offer Z-Glu(OBzl)-OH at standard purities of ≥98% (HPLC) with certain sources providing higher grades up to 99.73% . This level of purity is comparable to the typical specifications for Fmoc-Glu(OBzl)-OH (e.g., 97% from some vendors) and ensures minimal contamination from amino acid derivatives or deletion sequences in the final peptide product .

Quality Control Peptide Synthesis Procurement Specification

Solubility Profile: Enhanced Solubility in DMSO vs. Ethanol-Only Solubility of Free Acid

Z-Glu(OBzl)-OH demonstrates a distinct solubility profile compared to its unprotected counterpart. It is freely soluble in ethanol but insoluble in water, and importantly, is soluble in DMSO up to at least 100 mg/mL (269.27 mM) with sonication [1]. This contrasts with the free amino acid H-Glu(OBzl)-OH, which is not a standard reagent, or Z-Glu-OH, which would have a different solubility profile due to the lack of the benzyl ester.

Solubility Sample Preparation Peptide Synthesis

Z-Glu(OBzl)-OH (CAS 254980-13-7): Validated Application Scenarios in Peptide Synthesis and Drug Discovery


Synthesis of Complex Glutamic Acid-Containing Peptides via Convergent Strategies

Z-Glu(OBzl)-OH is the optimal choice for the synthesis of complex peptides where a convergent approach is required. The Z protecting group, orthogonal to Fmoc and Boc, allows the building block to be used in fragment condensation. For example, it can serve as the N-terminal fragment of a peptide chain synthesized using Boc-chemistry, with the Z group removed by hydrogenolysis prior to final coupling with an Fmoc-protected fragment. The quantitative purity levels (>98%) ensure high fidelity in fragment coupling, directly impacting the overall yield of the final product [1].

Preparation of Modified Glutamic Acid Analogs for Medicinal Chemistry

This building block is employed as a starting material for the synthesis of modified amino acids, such as the hydroxylamine-containing lysine analog described in patent literature for the generation of Exenatide analogs [1]. In this application, the Z and OBzl protecting groups of Z-Glu(OBzl)-OH allow for selective chemical transformations at the side chain without interfering with the α-center, ultimately yielding a novel Fmoc-protected building block ready for SPPS. The reported total yield of 32.1% over seven steps from Z-Glu(OBzl)-OH demonstrates its practical utility in multi-step medicinal chemistry campaigns [1].

Intermediate for the Synthesis of γ-Glutamyl Peptides and Derivatives

Z-Glu(OBzl)-OH is a key intermediate for the synthesis of bioactive γ-glutamyl peptides, such as γ-L-glutamyl-taurine (Glu(Tau)) [1]. In this application, the free α-carboxyl group of Z-Glu(OBzl)-OH is activated (e.g., as the N-hydroxysuccinimide ester or mixed anhydride) for coupling to another amino acid or amine, while the γ-carboxyl remains protected as the benzyl ester. The subsequent hydrogenolytic removal of both Z and OBzl groups in a single step yields the target γ-glutamyl compound. The well-defined solubility of Z-Glu(OBzl)-OH in organic solvents like THF or ethyl acetate [2] is critical for achieving efficient coupling in these solution-phase syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Glu(OBzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.